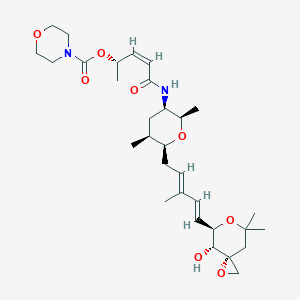
3-Phenylpyridine
概述
描述
3-Phenylpyridine is a chemical compound with the formula C11H9N . It is a natural product found in Camellia sinensis, Streptomyces, and Mentha arvensis .
Synthesis Analysis
The synthesis of pyridines and related compounds has been a subject of interest in organic chemistry. Various methodologies for the introduction of bio-relevant functional groups to pyridine have been reported . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .
Molecular Structure Analysis
The molecular weight of 3-Phenylpyridine is 155.1959 . The IUPAC Standard InChI is InChI=1S/C11H9N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-9H .
Physical And Chemical Properties Analysis
3-Phenylpyridine has a molecular weight of 155.20 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 .
科学研究应用
Organic Chemistry Research
3-Phenylpyridine is used in organic chemistry research, particularly in the halogenation of the 3-position of pyridines . This process involves a reaction sequence of pyridyl ring opening, halogenation, and ring closing, where the acyclic Zincke imine intermediates undergo highly regioselective halogenation reactions under mild conditions . This method has been used to produce a diverse set of 3-halopyridines and demonstrated late-stage halogenation of complex pharmaceuticals and agrochemicals .
Pharmaceuticals
3-Phenylpyridine is an important raw material and intermediate used in the synthesis of pharmaceuticals . The ability to selectively halogenate the 3-position of pyridines is crucial for obtaining the vast array of derivatives required for drug development .
Agrochemicals
Similar to its role in pharmaceuticals, 3-Phenylpyridine is also used in the development of agrochemicals . The halogenation processes that selectively functionalize the carbon–hydrogen bond in the 3-position of a broad range of pyridine precursors are particularly important in this field .
Dye Stuff
3-Phenylpyridine is used as an intermediate in the production of dyestuff . The specific properties of 3-Phenylpyridine make it a valuable component in the synthesis of various dyes.
Herbicidal Activity
3-Phenylpyridine is used in the synthesis of novel pyrazole derivatives with herbicidal activity . These compounds have shown moderate herbicidal activities against certain species of weeds .
Synthesis of Bioactive Compounds
3-Phenylpyridine is used in the synthesis of bioactive compounds . Pyrazole-containing compounds, a class of five-membered heterocyclic compounds with simple synthetic routes, have been widely used in the study of biologically active molecules .
作用机制
Target of Action
It’s structurally similar to phenazopyridine, which is known to exert a direct topical analgesic effect on the mucosal lining of the urinary tract .
Mode of Action
Phenazopyridine, a structurally similar compound, is reported to inhibit voltage-gated sodium channels and possibly group a nerve fibers . This suggests that 3-Phenylpyridine might have a similar mode of action.
Biochemical Pathways
It’s worth noting that phenazopyridine, a structurally similar compound, is known to exert its effects on the urinary tract, suggesting that 3-phenylpyridine might have a similar impact .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability. It’s also worth noting that the compound can be analyzed by reverse phase (RP) HPLC method , which could be useful in studying its pharmacokinetics.
Result of Action
Given its structural similarity to phenazopyridine, it might have similar effects, such as providing symptomatic relief of pain, burning, urgency, frequency, and general discomfort caused by lower urinary tract irritations .
Action Environment
It’s known that the compound has a boiling point of 269-270 °c/999 hpa and a flash point of 110 °c . These properties suggest that the compound is stable under normal environmental conditions but might degrade under high temperatures.
安全和危害
3-Phenylpyridine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use only outdoors or in a well-ventilated area .
未来方向
属性
IUPAC Name |
3-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKGBRPNSJADMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061404 | |
| Record name | 3-Phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyridine | |
CAS RN |
1008-88-4 | |
| Record name | 3-Phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDZ6KB7JVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)



